batzellaside A

Description

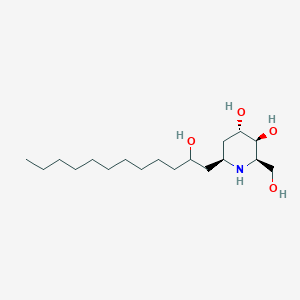

Batzellaside A is a marine-derived C-alkylated piperidine iminosugar isolated from the sponge Batzella sp., collected off the coast of Madagascar . Its structure features a nitrogen-containing six-membered ring (piperidine) with three hydroxyl groups and a lipophilic C10 alkyl chain (R = C₁₀H₂₁) . The compound belongs to the batzellaside family (A–C), differentiated by alkyl chain lengths: batzellaside B (C₉H₁₉) and batzellaside C (C₁₁H₂₃) .

Its stereochemistry was confirmed via total synthesis starting from L-arabinose, enabling the production of sufficient quantities for biological studies .

Properties

Molecular Formula |

C18H37NO4 |

|---|---|

Molecular Weight |

331.5 g/mol |

IUPAC Name |

(2R,3S,4S,6S)-6-(2-hydroxydodecyl)-2-(hydroxymethyl)piperidine-3,4-diol |

InChI |

InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-15(21)11-14-12-17(22)18(23)16(13-20)19-14/h14-23H,2-13H2,1H3/t14-,15?,16+,17-,18-/m0/s1 |

InChI Key |

MTISSSLHXUBMPA-HTZWAHEESA-N |

Isomeric SMILES |

CCCCCCCCCCC(C[C@H]1C[C@@H]([C@H]([C@H](N1)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCCC(CC1CC(C(C(N1)CO)O)O)O |

Synonyms |

batzellaside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- This compound’s C10 chain balances lipophilicity and solubility, enhancing its antibacterial efficacy compared to batzellaside C, which may suffer from reduced solubility due to its longer chain .

- Batzellaside B’s synthesis achieved a 3.3% overall yield via stereoselective hydrogenation, highlighting the importance of alkyl chain length in synthetic feasibility .

Comparison with Other Iminosugars

This compound’s activity parallels other iminosugars but differs in structural complexity and target specificity:

| Compound | Source/Origin | Key Structural Features | MIC vs. S. aureus/S. epidermidis | Mechanism Insights |

|---|---|---|---|---|

| This compound | Marine sponge | C10-alkylated piperidine | ≤6.3 μg/mL (S. epidermidis) | Membrane disruption (speculated) |

| Nojirimycin (NJ) | Terrestrial bacteria | Unsubstituted piperidine | 12.5 μg/mL (X. oryzae) | Glycosidase inhibition |

| Deoxynojirimycin (DNJ) | Synthetic | Deoxygenated NJ analog | 25 μg/mL (S. mutans biofilm) | Glycosidase inhibition |

| l-NPDNJ | Synthetic derivative | N-nonyl-pentyl-l-DNJ | 1.5 μg/mL (S. aureus) | Biofilm and virulence suppression |

Key Findings :

- This compound’s alkyl chain enhances lipophilicity, improving membrane penetration compared to NJ and DNJ, which rely on glycosidase inhibition .

- Synthetic derivatives like l-NPDNJ outperform this compound in potency, emphasizing the role of targeted alkyl modifications in optimizing antimicrobial activity .

Comparison with Other Marine Antimicrobials

This compound’s potency is moderate relative to other marine-derived antibacterials:

| Compound | Source | MIC Range (μg/mL) | Target Pathogens | Clinical Relevance |

|---|---|---|---|---|

| This compound | Batzella sponge | ≤6.3 | S. epidermidis | Preclinical (in vitro) |

| Aurelin | Jellyfish | 0.5–2.0 | Multidrug-resistant S. aureus | Preclinical (mechanism undefined) |

| Marinomycins A–D | Marine actinomycete | 0.1–1.2 | S. aureus, E. coli | Preclinical (DNA intercalation) |

Key Findings :

- Marinomycins and aurelin exhibit superior potency, likely due to distinct mechanisms (e.g., DNA intercalation) .

- This compound’s narrower spectrum (specific to S. epidermidis) limits its utility against broader Gram-negative targets .

Q & A

Q. How can researchers address gaps in this compound’s pharmacokinetic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.